1-[2-(Prop-2-en-1-yl)phenoxy]propan-2-one
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Overview
Description
1-[2-(Prop-2-en-1-yl)phenoxy]propan-2-one is an organic compound characterized by its phenoxy group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-(Prop-2-en-1-yl)phenoxy]propan-2-one can be synthesized through the reaction of phenoxyacetic acid with allyl alcohol in the presence of an esterification catalyst such as cerium sulfate. The reaction is typically carried out under reflux conditions with benzene as the solvent to facilitate azeotropic dehydration .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Prop-2-en-1-yl)phenoxy]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
1-[2-(Prop-2-en-1-yl)phenoxy]propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(Prop-2-en-1-yl)phenoxy]propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenoxy group can form hydrogen bonds or hydrophobic interactions with target molecules, influencing their activity and function. The propanone backbone may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
- Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate
- Phenol, 2-methoxy-4-(1-propenyl)-
- 1-Phenoxypropan-2-ol
Uniqueness: 1-[2-(Prop-2-en-1-yl)phenoxy]propan-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
CAS No. |
62099-13-2 |
---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-(2-prop-2-enylphenoxy)propan-2-one |
InChI |
InChI=1S/C12H14O2/c1-3-6-11-7-4-5-8-12(11)14-9-10(2)13/h3-5,7-8H,1,6,9H2,2H3 |
InChI Key |
ZTMNIDPAOPLWFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COC1=CC=CC=C1CC=C |
Origin of Product |
United States |
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